molecular formula C9H15ClO2 B13456738 4,4-Dimethylcyclohexyl chloroformate

4,4-Dimethylcyclohexyl chloroformate

Cat. No.: B13456738
M. Wt: 190.67 g/mol
InChI Key: RHKNEPCJKSKYHZ-UHFFFAOYSA-N
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Description

4,4-Dimethylcyclohexyl chloroformate is an organic compound belonging to the class of chloroformates, which are esters of chloroformic acid. This compound is characterized by a cyclohexane ring substituted with two methyl groups at the 4-position and a chloroformate group. It is a colorless, volatile liquid that degrades in moist air and is used as a reagent in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

4,4-Dimethylcyclohexyl chloroformate can be synthesized through the reaction of 4,4-dimethylcyclohexanol with phosgene in the presence of a base. The reaction typically occurs at a temperature range of 0°C to 60°C to produce the chloroformate ester .

Industrial Production Methods

In industrial settings, the preparation of aliphatic chloroformates, including this compound, involves the continuous introduction of a mixture of the hydroxyl compound, phosgene, a solvent, and an organic base into a flow reactor. This method ensures a unidirectional flowing reaction mixture, which is maintained at the desired temperature to produce high-purity chloroformates .

Chemical Reactions Analysis

Types of Reactions

4,4-Dimethylcyclohexyl chloroformate undergoes several types of reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4,4-Dimethylcyclohexyl chloroformate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 4,4-dimethylcyclohexyl chloroformate involves nucleophilic substitution reactions. The chloroformate group reacts with nucleophiles such as amines and alcohols, leading to the formation of carbamates and carbonate esters, respectively. The reaction typically proceeds via a substitution nucleophilic internal mechanism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4-Dimethylcyclohexyl chloroformate is unique due to its specific structure, which includes a cyclohexane ring with two methyl groups at the 4-position. This structural feature can influence its reactivity and the types of products formed in its reactions, making it distinct from other chloroformates .

Properties

Molecular Formula

C9H15ClO2

Molecular Weight

190.67 g/mol

IUPAC Name

(4,4-dimethylcyclohexyl) carbonochloridate

InChI

InChI=1S/C9H15ClO2/c1-9(2)5-3-7(4-6-9)12-8(10)11/h7H,3-6H2,1-2H3

InChI Key

RHKNEPCJKSKYHZ-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(CC1)OC(=O)Cl)C

Origin of Product

United States

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